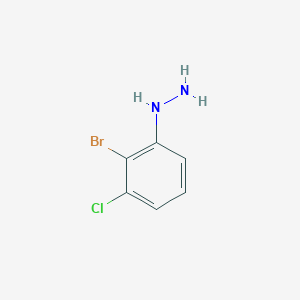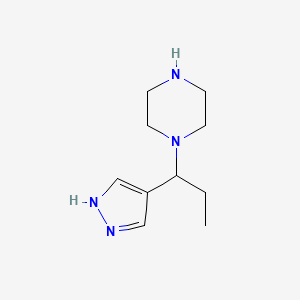
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazole ring attached to a piperazine moiety through a propyl linker. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine typically involves the reaction of 1-(1H-pyrazol-4-yl)propan-1-one with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
類似化合物との比較
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine can be compared with other similar compounds, such as:
1-(1H-Pyrazol-4-yl)piperazine: This compound lacks the propyl linker and may exhibit different biological activities and chemical reactivity.
1-(1H-Pyrazol-4-yl)ethanone: This compound has an ethanone group instead of a propyl linker, which may affect its chemical properties and applications.
4-Pyrazoleboronic acid: This compound contains a boronic acid group, which can be used in cross-coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyrazole and piperazine moieties, potentially leading to unique biological activities and applications.
特性
CAS番号 |
1269293-50-6 |
|---|---|
分子式 |
C10H18N4 |
分子量 |
194.28 g/mol |
IUPAC名 |
1-[1-(1H-pyrazol-4-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-10(9-7-12-13-8-9)14-5-3-11-4-6-14/h7-8,10-11H,2-6H2,1H3,(H,12,13) |
InChIキー |
XXDTWYOQYMAADQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CNN=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


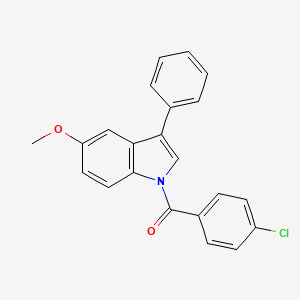
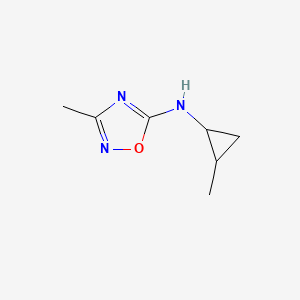
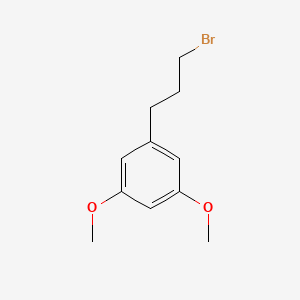
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
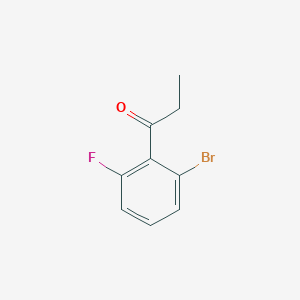
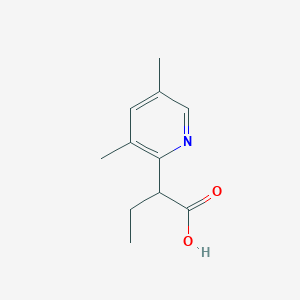
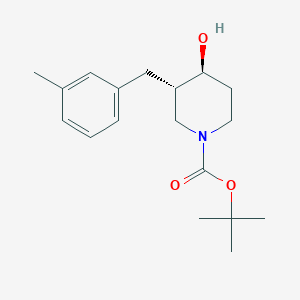
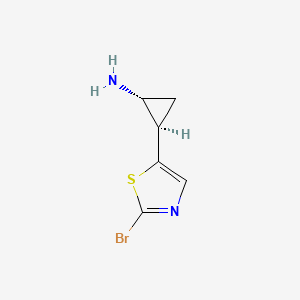

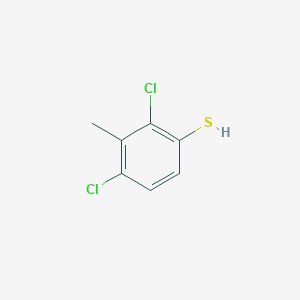
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
